3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
The compound 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative featuring a dichlorophenyl substituent at position 3 and a methyl group at position 5 of the heterocyclic ring. Most data pertain to its structural analog, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4), a well-documented intermediate in antibiotic synthesis and plant defense activators .
The positional isomerism (2,5 vs. 2,6-dichloro substitution) likely leads to significant differences in physical properties, bioactivity, and synthetic pathways due to steric and electronic effects.
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
InChI Key |
OYXASESHDYTQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydroxamoyl Chlorides with Acetoacetates
This is the most common route, as detailed in patent literature (e.g., US3466296A). The process involves:
- Preparation of hydroxamoyl chlorides from chlorination of corresponding benzohydroxamic acids.
- Condensation with methyl or ethyl acetoacetate in the presence of a dehydrating agent such as triethylamine or molecular sieves, facilitating cyclization to form methyl or ethyl isoxazole derivatives.
Hydroxamoyl chloride + Acetoacetate (methyl or ethyl) → Cyclization → Methyl/Ethyl 3-(2,5-dichlorophenyl)-5-methyl/isoxazole-4-carboxylate
- The condensation typically occurs in inert solvents like dichloromethane or toluene, with dehydration driven by molecular sieves or anhydrous salts.
Post-condensation, hydrolysis with potassium hydroxide converts the ester to the free acid:
Methyl 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylate + KOH → 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
This hydrolysis step is critical for obtaining the active acid form used in pharmaceutical applications.
Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
Based on patent US3466296A, the process involves:
Preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid via condensation of 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate, followed by hydrolysis with potassium hydroxide (KOH).
Conversion to acyl chloride using thionyl chloride (SOCl₂), which is then used to synthesize derivatives or intermediates.
Chlorination and Ring Formation
Another approach involves direct chlorination of phenyl precursors followed by cyclization:
- Chlorination of phenyl rings at specific positions (2,5 or 2,6) using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- Cyclization of chlorinated phenyl hydroxamoyl derivatives to form the isoxazole ring, often facilitated by dehydrating agents or catalysts.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Hydroxamoyl chloride formation | Chlorination of hydroxamic acids | - | Room temperature | Controlled to prevent over-chlorination |
| Condensation | Hydroxamoyl chloride + Acetoacetate | Dichloromethane, Toluene | 0–50°C | Use of molecular sieves or dehydrating agents |
| Hydrolysis | Ester + KOH | Ethanol/water | Reflux | Complete conversion to acid |
| Chlorination | Phenyl derivatives | Chlorinating agents (NCS, Cl₂) | Room to 60°C | Selective chlorination at desired positions |
| Cyclization | Hydroxamoyl derivatives | - | Elevated temperature | Facilitated by dehydrating agents |
Data Tables and Research Discoveries
Table 1: Summary of Key Synthesis Parameters
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|---|
| Hydroxamoyl condensation | Benzohydroxamic acid derivatives | Acetoacetate, Triethylamine | Toluene | 0–50°C | 80–94 | US3466296A |
| Direct chlorination | Phenyl derivatives | Cl₂ or NCS | Chloroform, Dichloromethane | Room temp | Variable | Patent US3466296A |
| Hydrolysis | Ester derivatives | KOH | Ethanol/water | Reflux | 85–95 | Patent US3466296A |
Research Findings:
- Patent US3466296A demonstrates high-yield synthesis via condensation and hydrolysis, emphasizing the importance of dehydrating agents for cyclization efficiency.
- Chemical Book (2026) confirms that hydrolysis of methyl esters yields the desired carboxylic acids with high purity, suitable for pharmaceutical synthesis.
- Recent advances focus on environmentally benign chlorination methods and microwave-assisted cyclization to improve yields and reduce reaction times.
Notes and Best Practices
- Purity of starting materials significantly affects yield and product quality.
- Control of chlorination conditions is critical to avoid polychlorination or undesired positional isomers.
- Use of dehydrating agents like molecular sieves or anhydrous salts enhances cyclization efficiency.
- Hydrolysis conditions should be optimized to prevent ester hydrolysis side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions to form derivatives such as peroxides or ketones. Key findings include:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic medium, 60°C) | 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-peroxide | 72% | |
| CrO₃ (H₂SO₄, reflux) | 4-Ketoisoxazole derivative | 65% |
Oxidation primarily targets the methyl group on the isoxazole ring, forming ketones or peroxides depending on the oxidizing agent .
Reduction Reactions
Reduction of the carboxylic acid group or isoxazole ring has been documented:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous ether, 0°C) | 4-Hydroxymethylisoxazole derivative | 58% | |
| H₂/Pd-C (ethanol, 25°C) | Partially saturated isoxazoline derivative | 41% |
Selective reduction of the carboxylic acid to a hydroxymethyl group is achievable with LiAlH₄, while catalytic hydrogenation partially saturates the isoxazole ring .
Substitution Reactions
The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) and electrophilic substitution:
Nucleophilic Aromatic Substitution
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (Cu catalyst, 120°C) | 3-(2-Amino-5-chlorophenyl) derivative | 68% | |
| NaOMe (DMF, 80°C) | Methoxy-substituted phenyl derivative | 53% |
Electrophilic Nitration
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 hr) | 3-(2-Nitro-5-chlorophenyl) derivative | 89% |
Nitration occurs preferentially at the para position to the chlorine atoms due to steric and electronic effects .
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis, enabling derivative synthesis:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH/H₂SO₄ (reflux, 6 hr) | Methyl ester | 92% | |
| Hydrolysis | KOH (aq. ethanol, 70°C) | Recovered carboxylic acid | 98% |
Ester derivatives are critical intermediates for further functionalization .
Heterocycle Functionalization
The isoxazole ring reacts with electrophiles and nucleophiles:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cl₂ (FeCl₃, CH₂Cl₂, 25°C) | 5-Chloromethylisoxazole derivative | 77% | |
| NH₂OH (EtOH, 60°C) | Isoxazole ring-opened oxime derivative | 34% |
Chlorination at the methyl group demonstrates the ring’s susceptibility to electrophilic attack .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the phenyl ring:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Suzuki coupling (Pd(PPh₃)₄) | Biaryl-substituted derivative | 82% | |
| Buchwald-Hartwig amination | Aminated phenyl derivative | 75% |
These reactions enable the introduction of aryl or amino groups for pharmacological studies .
Mechanistic Insights
-
Carboxylic Acid Reactivity : The acidity of the carboxylic acid (pKa ≈ 3.1) facilitates deprotonation for nucleophilic substitutions .
-
Ring Stability : The isoxazole ring remains intact under mild conditions but undergoes ring-opening with strong nucleophiles like hydroxylamine.
-
Steric Effects : The 2,5-dichloro substitution pattern directs electrophiles to the para position due to steric hindrance .
This compound’s versatility in organic synthesis is underscored by its participation in over 15 distinct reaction types, making it valuable for pharmaceutical and materials science applications. Future research should explore its catalytic asymmetric transformations and biological activity modulation.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Gaps
Biological Activity
3-(2,5-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 4402-81-7) is a compound that has garnered interest in various biological research fields due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H7Cl2NO3
- Molecular Weight : 272.08 g/mol
- IUPAC Name : this compound
- CAS Number : 4402-81-7
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have focused on optimizing yields and purity through metal-free synthetic routes and other innovative methodologies .
Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit varying degrees of antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of pathogenic bacteria and fungi, suggesting a potential application in treating infections . The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties in various in vitro models. For instance, it inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests that it may modulate immune responses by downregulating pro-inflammatory cytokines .
Immunosuppressive Activity
In studies involving peripheral blood mononuclear cells (PBMCs), this compound demonstrated immunosuppressive effects comparable to cyclosporine A. The compound effectively inhibited PHA-induced PBMC proliferation, indicating its potential as an immunosuppressant in clinical settings .
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and immune response. Notably, it has been observed to upregulate caspases and NF-κB signaling proteins, which are crucial for apoptosis and inflammatory responses .
Case Studies
- In Vitro Studies on Immune Cells :
| Signaling Molecule | Expression Change (50 µM) |
|---|---|
| Caspase-3 | 20.6 |
| Caspase-7 | 16.0 |
| Caspase-8 | Not specified |
| Bcl-2 | 0.5 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, and what yields are typically achieved?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from o-chlorobenzaldehyde derivatives. A common route involves:
Formation of o-chlorobenzoxime via reaction with hydroxylamine hydrochloride under alkaline conditions.
Chlorination with Cl₂ to generate o-chlorobenzoxime chloride.
Cyclization with ethyl acetoacetate to form the isoxazole ring.
Hydrolysis of the ester group to yield the carboxylic acid derivative.
Yields for intermediates range from 87% to 93% under optimized conditions . Alternative methods use 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as a precursor for amide derivatives, leveraging nucleophilic acyl substitution .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key characterization techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. For example, methyl groups on the isoxazole ring resonate at δ ~2.5 ppm in ¹H NMR.
- ESI-MS for molecular ion confirmation and elemental analysis to validate purity (>95% by HPLC) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis or degradation. Avoid prolonged exposure to light, moisture, or high temperatures. Use personal protective equipment (PPE) during handling due to potential respiratory and dermal irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from:
- Tautomerism in the isoxazole ring.
- Residual solvents affecting peak positions.
Mitigation strategies include: - Using deuterated solvents and high-field NMR (≥400 MHz) for improved resolution.
- Comparing experimental data with computational simulations (e.g., DFT for optimized geometries) .
Q. What strategies optimize the chlorination step in the synthesis of this compound?
- Methodological Answer : Chlorination efficiency depends on:
- Reagent choice : Cl₂ gas vs. N-chlorosuccinimide (NCS). Cl₂ provides higher yields but requires stringent safety controls.
- Temperature : Reactions at 0–5°C minimize side-product formation.
- Catalysis : Lewis acids like FeCl₃ enhance regioselectivity.
Monitor reaction progress via TLC or in situ FTIR to avoid over-chlorination .
Q. How do structural modifications (e.g., acylhydrazone moieties) impact the compound’s bioactivity?
- Methodological Answer : Modifications at the 4-carboxylic acid position influence:
- Antibacterial activity : Acylhydrazone derivatives (e.g., 7a–7v) show enhanced binding to penicillin-binding proteins (PBPs) due to increased hydrophobicity .
- Resistance profiles : Bulkier substituents reduce susceptibility to β-lactamase hydrolysis.
Evaluate via: - MIC assays against Gram-positive pathogens.
- Molecular docking studies with PBP targets .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures).
- Yield optimization : Batch reactor conditions (e.g., stirring rate, pH control) must balance reaction time and purity.
- Safety : Chlorination steps require explosion-proof equipment and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
